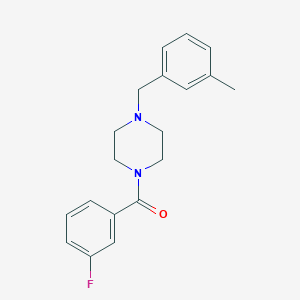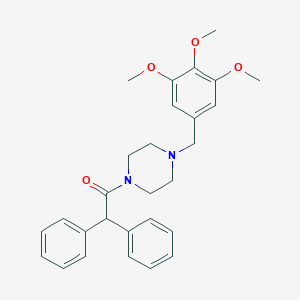
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine, also known as 3-FBP, is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Mechanism of Action
The mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood, but it is believed to involve the modulation of various molecular targets, including enzymes, receptors, and ion channels. It has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. It has also been shown to interact with the dopamine and serotonin receptors, which are involved in the regulation of mood, behavior, and cognition. Moreover, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been reported to modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine are complex and depend on various factors, such as the dose, route of administration, and duration of exposure. It has been reported to induce apoptosis, which is a programmed cell death process, in various cancer cell lines. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been reported to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments include its high potency, selectivity, and low toxicity. It can be easily synthesized using simple and cost-effective methods, and it exhibits favorable pharmacokinetic and pharmacodynamic properties. However, the use of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine in lab experiments has some limitations, such as its limited solubility in water and some organic solvents, which can affect its bioavailability and pharmacological activity. Moreover, the mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine is not fully understood, which can limit its application in some research areas.
Future Directions
The future directions for the research on 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine include the development of novel analogs with improved efficacy and safety profiles. Moreover, the mechanism of action of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine needs to be further elucidated to understand its potential applications in various research areas, including cancer, Alzheimer's disease, and depression. Furthermore, the pharmacokinetic and pharmacodynamic properties of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine need to be optimized to improve its bioavailability and pharmacological activity. Finally, the potential side effects and toxicity of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine need to be thoroughly investigated to ensure its safety for human use.
Synthesis Methods
The synthesis of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine can be achieved through several methods, including the reaction of 3-fluorobenzoyl chloride with 4-(3-methylbenzyl)piperazine in the presence of a base, such as triethylamine or pyridine. The reaction can also be carried out using other reagents, such as N,N-dimethylformamide (DMF) and sodium hydride. The yield of 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the ratio of reactants.
Scientific Research Applications
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been reported to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and depression. In medicinal chemistry, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been used as a lead compound for the development of novel drugs with improved efficacy and safety profiles. In neuroscience, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been studied for its potential to modulate the activity of neurotransmitters, such as dopamine and serotonin. In pharmacology, 1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine has been evaluated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion.
properties
Product Name |
1-(3-Fluorobenzoyl)-4-(3-methylbenzyl)piperazine |
|---|---|
Molecular Formula |
C19H21FN2O |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(3-fluorophenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21FN2O/c1-15-4-2-5-16(12-15)14-21-8-10-22(11-9-21)19(23)17-6-3-7-18(20)13-17/h2-7,12-13H,8-11,14H2,1H3 |
InChI Key |
LXAVJLGBMYHCEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Dimethoxy-4-{[3-(methylsulfanyl)anilino]methyl}phenol](/img/structure/B249122.png)
![1-[(4-Methylphenyl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B249123.png)

![1-(Methylsulfonyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B249128.png)

![3-[(4-benzoyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B249131.png)




![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249138.png)


